molecular formula C16H12BrClN4S B12043830 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea

1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea

Katalognummer: B12043830
Molekulargewicht: 407.7 g/mol
InChI-Schlüssel: DCLYCEYBQDSYTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-bromophenylhydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with thiourea under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)amine: Similar structure but with an amine group instead of a thiourea group.

Uniqueness

1-(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea is unique due to the presence of both bromine and chlorine substituents on the aromatic rings, as well as the thiourea group. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H12BrClN4S

Molekulargewicht

407.7 g/mol

IUPAC-Name

[5-(4-bromophenyl)-2-(4-chlorophenyl)pyrazol-3-yl]thiourea

InChI

InChI=1S/C16H12BrClN4S/c17-11-3-1-10(2-4-11)14-9-15(20-16(19)23)22(21-14)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,23)

InChI-Schlüssel

DCLYCEYBQDSYTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.